molecular formula C9H16ClNO3 B2466817 Methyl (4aR,7aR)-3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylate;hydrochloride CAS No. 2413846-30-5

Methyl (4aR,7aR)-3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylate;hydrochloride

Cat. No.: B2466817
CAS No.: 2413846-30-5
M. Wt: 221.68
InChI Key: UVJCHRVVVLCIQO-APPZFPTMSA-N
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Description

Methyl (4aR,7aR)-3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C9H16ClNO3 and its molecular weight is 221.68. The purity is usually 95%.
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Properties

IUPAC Name

methyl (4aR,7aR)-3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c1-12-8(11)9-6-10-5-7(9)3-2-4-13-9;/h7,10H,2-6H2,1H3;1H/t7-,9+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVVFENQGBOPSH-JXLXBRSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CNCC1CCCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]12CNC[C@H]1CCCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (4aR,7aR)-3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylate;hydrochloride is a compound with a unique chemical structure that has garnered attention in various biological studies. This article delves into its biological activities, including anticancer properties, antimicrobial effects, and potential applications in drug development.

  • Molecular Formula : C₈H₁₄ClNO₃
  • Molecular Weight : 207.65 g/mol
  • CAS Number : 2470279-43-5

Anticancer Activity

Research indicates that compounds related to the pyrrole structure exhibit significant anticancer activities. Specifically:

  • Mechanism of Action : The anticancer activity of this compound may involve the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1 .
  • Cytotoxicity Studies : In vitro studies have shown that derivatives of this compound can inhibit tubulin assembly with IC50 values in the nanomolar range. For instance, related compounds have demonstrated IC50 values as low as 0.84 μM for inhibiting tubulin assembly and inducing cell cycle arrest in various cancer cell lines .
  • Case Study Example : A study highlighted a pyrrole derivative with a similar structure that exhibited potent cytotoxicity against A549 (lung cancer) and HeLa (cervical cancer) cell lines. This compound was noted for its ability to induce apoptosis effectively .

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial properties:

  • Broad-Spectrum Activity : Various studies have indicated that pyrrole-based compounds possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The exact mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways .
  • Research Findings : A review of bioactive pyrrole compounds revealed that several derivatives demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest potential therapeutic applications in treating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

Structural FeatureEffect on Activity
Presence of aromatic substituentsEnhances cytotoxicity and selectivity towards cancer cells
Alkyl substitutions at specific positionsModulates binding affinity to target proteins
Geometric configurationInfluences the mechanism of action and potency

Future Directions

The promising biological activities of this compound suggest several avenues for future research:

  • Drug Development : Further exploration into its pharmacokinetics and pharmacodynamics could facilitate the development of new therapeutic agents targeting cancer and bacterial infections.
  • Combination Therapies : Investigating the efficacy of this compound in combination with existing chemotherapeutic agents may enhance treatment outcomes for resistant cancer types.
  • Mechanistic Studies : Detailed mechanistic studies are needed to fully elucidate its action pathways at the molecular level.

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions influence yield and purity?

The synthesis typically involves cyclization reactions of precursors such as γ-butyrolactone and amine derivatives. Critical steps include:

  • Oxidation/Reduction : Use of potassium permanganate or chromium trioxide for oxidation, and hydrogen gas with palladium catalysts for reduction .
  • Cyclization : Lewis acids (e.g., AlCl₃) catalyze the formation of the pyrano-pyrrole core.
  • Optimization : Temperature control (e.g., reflux vs. room temperature) and solvent selection (e.g., dichloromethane or THF) significantly affect reaction efficiency .

Q. How is the stereochemistry and crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data Collection : High-resolution diffraction data (e.g., Cu-Kα radiation) to resolve the (4aR,7aR) configuration.
  • Refinement : Software like SHELXL refines bond lengths, angles, and hydrogen-bonding networks .
  • Validation : Compare geometric parameters (e.g., torsion angles of the pyran ring) with similar bicyclic compounds .

Q. What standard assays are used to evaluate its biological activity?

Common assays include:

  • Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) testing against S. aureus and E. coli .
  • Anti-inflammatory Effects : Measurement of TNF-α and IL-6 suppression in edema models .
  • DPPH Assay : Quantification of free radical scavenging to assess antioxidant potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from differences in:

  • Assay Conditions : Variations in cell lines, solvent systems (e.g., DMSO concentration), or incubation times .
  • Structural Analogues : Compare results with methyl pyranocarboxylate derivatives to isolate the impact of the fused pyrrole ring .
  • Statistical Validation : Use multivariate analysis to account for confounding variables (e.g., purity ≥95% confirmed via HPLC) .

Q. What strategies optimize the compound’s synthesis for scalable production without compromising stereochemical integrity?

  • Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantiomeric excess (ee) .
  • Flow Chemistry : Continuous reactors improve heat/mass transfer during cyclization, reducing side-product formation .
  • In Situ Monitoring : Raman spectroscopy tracks intermediate formation to adjust reaction parameters dynamically .

Q. How does the compound’s conformation (e.g., envelope vs. half-chair) influence its reactivity and binding to biological targets?

  • Computational Modeling : Density Functional Theory (DFT) calculates energy differences between conformers .
  • Structure-Activity Relationships (SAR) : Correlate the pyran ring’s chair conformation (observed in SC-XRD ) with enhanced binding to bacterial cell walls in MIC assays .

Q. What advanced techniques characterize its interactions with enzymes or receptors?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to targets like cyclooxygenase-2 (COX-2) .
  • Cryo-EM : Resolves ligand-receptor complexes at near-atomic resolution for mechanistic insights .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of binding .

Methodological Resources

  • Crystallography : Use SHELX suite (SHELXL for refinement, SHELXD for phase solution) .
  • Synthetic Protocols : Reference cyclization methods from Knorr-type reactions .
  • Biological Assays : Follow MIC testing guidelines from CLSI (Clinical and Laboratory Standards Institute) .

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